molecular formula C18H18N4O B5764507 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one

Cat. No. B5764507
M. Wt: 306.4 g/mol
InChI Key: LYGYAHPLISWVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one, also known as Spirooxindole, is a heterocyclic compound that has been gaining increasing attention in the scientific research community. This compound exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee is not fully understood, but it is believed to involve the regulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to regulate the expression of various genes involved in the apoptotic pathway, including Bcl-2, Bax, and caspase-3. 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammation. This compound has also been found to exhibit antioxidant activity, which may be beneficial in the prevention of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee, including the development of new synthetic methods for the preparation of this compound, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee derivatives with improved solubility and bioavailability may also be an area of future research.
In conclusion, 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee is a promising compound with a wide range of biological activities, making it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.

Synthesis Methods

There are various methods for the synthesis of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee, including the one-pot three-component reaction, the three-component reaction, and the four-component reaction. The one-pot three-component reaction involves the reaction of isatins, malononitrile, and aryl aldehydes in the presence of a catalyst. The three-component reaction involves the reaction of isatins, malononitrile, and aldehydes in the presence of a catalyst. The four-component reaction involves the reaction of isatins, malononitrile, aldehydes, and ammonium acetate in the presence of a catalyst.

Scientific Research Applications

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee has been found to exhibit a wide range of biological activities, including anticancer, antitumor, anti-inflammatory, antifungal, antibacterial, and antiviral activities. This compound has been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway. 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-onee has also been found to inhibit the growth of various tumor cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclohexane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-16-14-15(20-17-21-19-11-22(16)17)13-7-3-2-6-12(13)10-18(14)8-4-1-5-9-18/h2-3,6-7,11H,1,4-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGYAHPLISWVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N5C=NNC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one

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